E3 ligase Ligand-Linker Conjugate 33

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

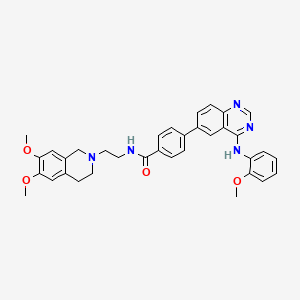

E3 ligase Ligand-Linker Conjugate 33 is a part of the proteolysis-targeting chimera (PROTAC) technology. This compound is designed to target specific proteins for degradation by the ubiquitin-proteasome system. It consists of a ligand that binds to the E3 ubiquitin ligase, a linker, and a ligand that binds to the target protein. The formation of a ternary complex between the E3 ligase, the target protein, and the conjugate leads to the ubiquitination and subsequent degradation of the target protein.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand-Linker Conjugate 33 involves several steps:

Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques. This may involve the use of protecting groups, coupling reactions, and purification steps.

Linker Attachment: The linker is attached to the E3 ligase ligand through a suitable functional group. Common linkers include polyethylene glycol (PEG) chains, alkyl chains, or other flexible linkers.

Target Ligand Synthesis: The ligand for the target protein is synthesized separately, following similar organic synthesis techniques.

Conjugation: The final step involves conjugating the E3 ligase ligand-linker to the target protein ligand. This is typically achieved through a coupling reaction, such as amide bond formation or click chemistry.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields, using automated synthesis equipment, and employing large-scale purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

E3 ligase Ligand-Linker Conjugate 33 undergoes several types of reactions:

Ubiquitination: The primary reaction is the ubiquitination of the target protein, facilitated by the E3 ligase.

Proteasomal Degradation: Following ubiquitination, the target protein is recognized and degraded by the proteasome.

Common Reagents and Conditions

Ubiquitin: A small regulatory protein that is attached to the target protein.

E1 Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

E2 Conjugating Enzyme: Transfers activated ubiquitin to the E3 ligase.

E3 Ligase: Facilitates the transfer of ubiquitin to the target protein.

Major Products Formed

The major product formed from these reactions is the polyubiquitinated target protein, which is subsequently degraded into smaller peptides by the proteasome.

Scientific Research Applications

E3 ligase Ligand-Linker Conjugate 33 has numerous applications in scientific research:

Chemistry: Used to study the mechanisms of protein degradation and the ubiquitin-proteasome system.

Biology: Helps in understanding the role of specific proteins in cellular processes by selectively degrading them.

Medicine: Potential therapeutic applications in targeting disease-causing proteins for degradation, particularly in cancer and neurodegenerative diseases.

Industry: Used in drug discovery and development to identify and validate new therapeutic targets.

Mechanism of Action

The mechanism of action of E3 ligase Ligand-Linker Conjugate 33 involves the formation of a ternary complex between the E3 ligase, the target protein, and the conjugate. This complex facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and the specific signaling pathways regulated by the target protein.

Comparison with Similar Compounds

E3 ligase Ligand-Linker Conjugate 33 is unique in its ability to selectively degrade target proteins through the ubiquitin-proteasome system. Similar compounds include:

Von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Target proteins for degradation using the VHL E3 ligase.

Cereblon (CRBN) Ligand-Linker Conjugates: Utilize the CRBN E3 ligase for targeted protein degradation.

Mouse Double Minute 2 Homolog (MDM2) Ligand-Linker Conjugates: Employ the MDM2 E3 ligase for protein degradation.

This compound stands out due to its specific ligand and linker design, which can be tailored for different target proteins and E3 ligases, providing versatility in its applications.

Properties

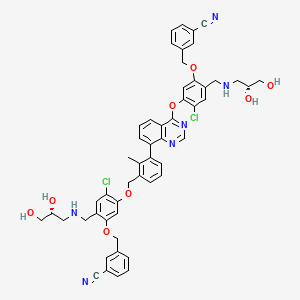

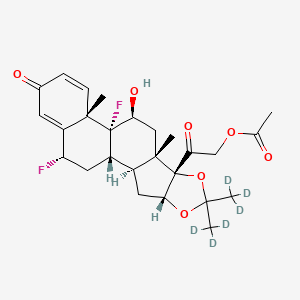

Molecular Formula |

C31H41N5O6 |

|---|---|

Molecular Weight |

579.7 g/mol |

IUPAC Name |

tert-butyl 2-[4-[[7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-2-yl]methyl]piperidin-1-yl]acetate |

InChI |

InChI=1S/C31H41N5O6/c1-30(2,3)42-26(38)16-33-11-8-20(9-12-33)15-34-17-31(18-34)10-13-35(19-31)21-4-5-22-23(14-21)29(41)36(28(22)40)24-6-7-25(37)32-27(24)39/h4-5,14,20,24H,6-13,15-19H2,1-3H3,(H,32,37,39) |

InChI Key |

MHARIZXEJNJFSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCC(CC1)CN2CC3(C2)CCN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B12370693.png)

![N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)

![3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12370751.png)

![[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate](/img/structure/B12370757.png)

![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)